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molecular formula C10H14N2O3 B1307402 Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate CAS No. 77165-99-2

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Cat. No. B1307402
M. Wt: 210.23 g/mol
InChI Key: ZTTSWTYNJNLSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05139563

Procedure details

2g (9.5mmol) of the ethyl ester prepared in Example 7 were dissolved in 20ml of ethanol. 25ml of an aqueous solution (10% by vol) of sodium hydroxide were then added to the solution. The reaction mixture was refluxed for 4 hours. After the reaction was complete, as confirmed by thin layer chromatography, the ethanol was evaporated off, the aqueous residue cooled, acidified to a pH of 2 and the product extracted into chloroform. Following drying first over anhydrous sodium sulphate and then by evaporation, 0.6g (yield 35% by weight) of a reddish oil were obtained which oil crystallised on standing.
[Compound]
Name
2g
Quantity
9.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([O:9][CH2:10][C:11]([O:13]CC)=[O:12])[N:3]=1.[OH-].[Na+]>C(O)C>[CH3:8][C:6]1[CH:7]=[C:2]([CH3:1])[N:3]=[C:4]([O:9][CH2:10][C:11]([OH:13])=[O:12])[N:5]=1 |f:1.2|

Inputs

Step One
Name
2g
Quantity
9.5 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)OCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated off
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous residue cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Following drying first over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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